molecular formula C18H18N2O4 B510360 {2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid CAS No. 737771-40-3

{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid

Cat. No.: B510360
CAS No.: 737771-40-3
M. Wt: 326.3g/mol
InChI Key: BCDTTXBQXYGBDC-UHFFFAOYSA-N
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Description

{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid is a complex organic compound that features a carbazole moiety Carbazole derivatives are known for their unique electronic properties and are widely used in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid typically involves multiple steps, starting from the carbazole derivative. One common method involves the reaction of 3-amino-9-ethylcarbazole with ethyl chloroacetate under basic conditions to form the intermediate ester. This intermediate is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbazole to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In chemistry, {2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid is used as a precursor for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the inherent fluorescence of the carbazole moiety. It can be used in imaging and diagnostic applications.

Medicine

While not widely used in medicine, derivatives of this compound are being explored for their potential anticancer and antimicrobial properties. The carbazole core is known to interact with various biological targets, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its excellent electronic properties make it suitable for use in high-performance materials .

Mechanism of Action

The mechanism of action of {2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid is primarily related to its ability to interact with electronic and biological systems. The carbazole moiety can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its function in electronic devices and biological systems. In biological systems, it can interact with DNA and proteins, potentially leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    3-amino-9-ethylcarbazole: A precursor in the synthesis of {2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid.

    9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides: Compounds with similar structural features and applications.

    2-(9H-Carbazol-9-yl)ethyl acrylate: Another carbazole derivative used in electronic applications.

Uniqueness

What sets this compound apart is its combination of the carbazole moiety with an acetic acid ester group. This unique structure allows for a wide range of chemical modifications and applications, particularly in the field of organic electronics and materials science .

Properties

IUPAC Name

2-[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-20-15-6-4-3-5-13(15)14-9-12(7-8-16(14)20)19-17(21)10-24-11-18(22)23/h3-9H,2,10-11H2,1H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDTTXBQXYGBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COCC(=O)O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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